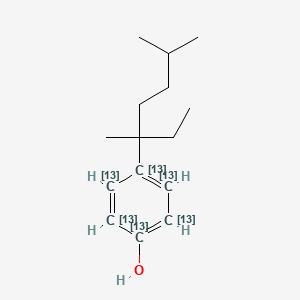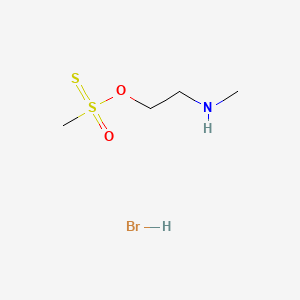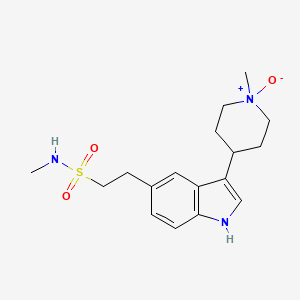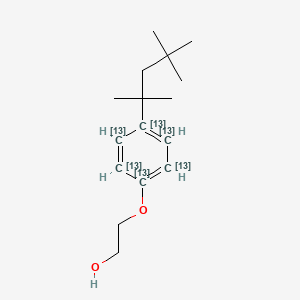
α-Ketobutyric Acid-13C4,d2 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-Ketobutyric Acid-13C4,d2 Sodium Salt: is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of α-ketobutyric acid, where the carbon atoms are labeled with the isotope carbon-13 (13C) and the hydrogen atoms are labeled with deuterium (d2). This compound is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its isotopic labeling, which allows for detailed structural and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-Ketobutyric Acid-13C4,d2 Sodium Salt typically involves the isotopic labeling of α-ketobutyric acid. The process begins with the introduction of carbon-13 and deuterium into the precursor molecules. This can be achieved through various chemical reactions, such as the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The labeled α-ketobutyric acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the isotopic labeling is consistent and the final product meets the required specifications for research applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: α-Ketobutyric Acid-13C4,d2 Sodium Salt can undergo oxidation reactions, where it is converted into other compounds such as acetoacetic acid.
Reduction: This compound can be reduced to form butyric acid derivatives.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Acetoacetic acid and other keto acids.
Reduction: Butyric acid derivatives.
Substitution: Various substituted butyric acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a tracer in metabolic studies to understand biochemical pathways.
- Employed in NMR spectroscopy to study molecular structures and dynamics.
Biology:
- Utilized in metabolic labeling experiments to track the incorporation of labeled atoms into biomolecules.
- Helps in studying enzyme kinetics and metabolic flux.
Medicine:
- Used in pharmacokinetic studies to understand the metabolism of drugs.
- Assists in the development of new diagnostic techniques.
Industry:
- Applied in the production of labeled compounds for research and development.
- Used in quality control processes to ensure the purity and consistency of products.
Mechanism of Action
The mechanism of action of α-Ketobutyric Acid-13C4,d2 Sodium Salt involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The isotopic labels (13C and d2) allow researchers to track its movement and transformation within biological systems. This provides valuable insights into the molecular targets and pathways involved in various biochemical processes.
Comparison with Similar Compounds
- 2-Ketobutyric Acid-13C4,3,3-d2 Sodium Salt
- 2-Keto-3-methylbutyric Acid-13C5 Sodium Salt
- 2-Keto-3-(methyl-d3)-butyric Acid-1,2,3,4-13C4,3-d Sodium Salt
Uniqueness: α-Ketobutyric Acid-13C4,d2 Sodium Salt is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and mass spectrometry
Properties
CAS No. |
360769-17-1 |
|---|---|
Molecular Formula |
C4H5NaO3 |
Molecular Weight |
130.052 |
IUPAC Name |
sodium;3,3-dideuterio-2-oxobutanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1D2,3+1,4+1; |
InChI Key |
SUAMAHKUSIHRMR-KQJMWJMRSA-M |
SMILES |
CCC(=O)C(=O)[O-].[Na+] |
Synonyms |
2-Oxobutanoic Acid-13C4,d2 Sodium Salt; 2-Oxobutyric Acid-13C4,d2 Sodium Salt; Sodium 2-Oxobutyrate-13C4,d2; Sodium α-Ketobutyrate-13C4,d2; _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)
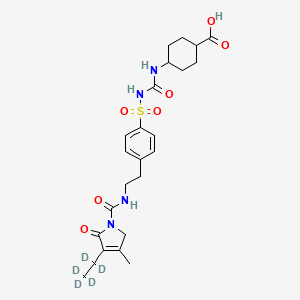
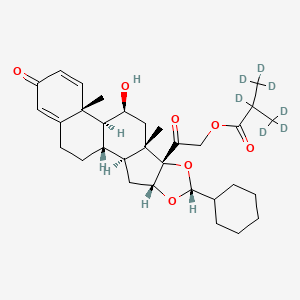
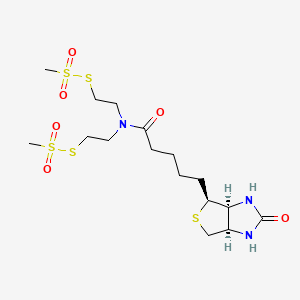
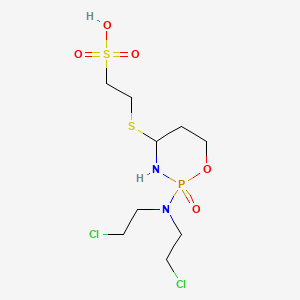
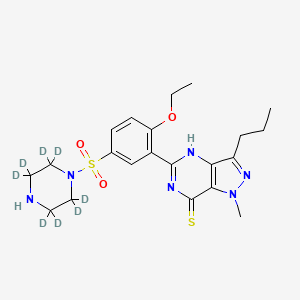
![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)
